molecular formula C4H4ClNO3 B586970 4-(Chloromethyl)-2,5-oxazolidinedione-d3 CAS No. 1794713-40-8

4-(Chloromethyl)-2,5-oxazolidinedione-d3

Cat. No. B586970
CAS RN: 1794713-40-8
M. Wt: 152.548
InChI Key: ALQADUBZEIRDQN-FUDHJZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2,5-oxazolidinedione-d3 (CMOD-d3) is a synthetic compound that has been used in scientific research for a variety of purposes. It is an important tool in the study of biochemical and physiological processes, and has been used to study the effects of various drugs and compounds on the body.

Scientific Research Applications

4-(Chloromethyl)-2,5-oxazolidinedione-d3 has been used in a variety of scientific research applications. It has been used to study the effects of various drugs and compounds on the body, as well as to study the biochemical and physiological processes involved in various diseases and conditions. It has also been used in the study of the mechanism of action of various drugs and compounds, as well as in the study of the pharmacokinetics and pharmacodynamics of various drugs and compounds.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 is not entirely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to interact with certain cellular targets, such as G-protein coupled receptors. The exact mechanism of action of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 are not entirely understood. However, it is believed to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. It is also believed to interact with certain cellular targets, such as G-protein coupled receptors. The exact biochemical and physiological effects of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 are still under investigation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Chloromethyl)-2,5-oxazolidinedione-d3 in laboratory experiments include its ease of synthesis, its low cost, and its ability to be used in a variety of scientific research applications. The limitations of using 4-(Chloromethyl)-2,5-oxazolidinedione-d3 in laboratory experiments include its potential toxicity and its lack of specificity.

Future Directions

There are a number of potential future directions for the use of 4-(Chloromethyl)-2,5-oxazolidinedione-d3 in scientific research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. In addition, 4-(Chloromethyl)-2,5-oxazolidinedione-d3 could be used in the development of new drugs and compounds, as well as in the development of diagnostic tests for various diseases and conditions.

Synthesis Methods

4-(Chloromethyl)-2,5-oxazolidinedione-d3 is synthesized by a process known as the Mitsunobu reaction. This reaction involves the reaction of a diol with an aldehyde or ketone, with a phosphine and an alkyl azodicarboxylate as the catalysts. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at room temperature. The reaction produces a mixture of the desired product and byproducts, which can be separated by chromatography.

properties

IUPAC Name

4-[chloro(dideuterio)methyl]-4-deuterio-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQADUBZEIRDQN-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)OC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)OC(=O)N1)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2,5-oxazolidinedione-d3

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